molecular formula C11H14ClN3O3 B2559816 1-(2-Nitrobenzoyl)piperazine hydrochloride CAS No. 1573052-56-8

1-(2-Nitrobenzoyl)piperazine hydrochloride

Cat. No.: B2559816
CAS No.: 1573052-56-8
M. Wt: 271.7
InChI Key: JKQOVCPLCNDLBQ-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzoyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O3 and its molecular weight is 271.7. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Nitrobenzoyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrobenzoyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQOVCPLCNDLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(2-Nitrobenzoyl)piperazine hydrochloride in aqueous vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 1-(2-Nitrobenzoyl)piperazine hydrochloride , a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents.

Executive Summary

1-(2-Nitrobenzoyl)piperazine hydrochloride (CAS: 1573052-56-8) is a mono-acylated piperazine derivative commonly utilized as a building block in the synthesis of bioactive quinazolines, aryl-piperazines, and enzyme inhibitors. Its utility in drug development is governed by its distinct solubility behavior, which shifts dramatically between aqueous and organic phases depending on pH and solvent polarity.

This guide provides a comprehensive analysis of its solubility profile, grounded in the compound's structural chemistry. It delineates the mechanistic basis for solvent selection during synthesis, purification, and biological assay preparation.

Physicochemical Characterization

To understand the solubility profile, one must first analyze the molecular architecture of the compound.

  • Chemical Structure: The molecule consists of a piperazine ring where one nitrogen (

    
    ) is acylated by a 2-nitrobenzoyl group, and the distal nitrogen (
    
    
    
    ) remains a secondary amine.
  • Ionization State:

    • Amide Nitrogen (

      
      ):  The lone pair is delocalized into the carbonyl group, rendering it non-basic and planar.
      
    • Amine Nitrogen (

      
      ):  This is a secondary amine with a typical 
      
      
      
      of approximately 8.5–9.5. In the hydrochloride salt form, this nitrogen is protonated (
      
      
      ), carrying a positive charge.
  • Implications: The compound behaves as a cationic amphiphile . The ionic ammonium head group drives water solubility, while the nitrobenzoyl tail provides lipophilicity and

    
    -stacking potential.
    
Structural Visualization

The following diagram illustrates the ionization centers and their impact on solubility.

G Compound 1-(2-Nitrobenzoyl) piperazine HCl N1_Amide N1 (Amide) Non-basic Lipophilic Contribution Compound->N1_Amide Structural Domain 1 N4_Amine N4 (Amine) Protonated (HCl salt) Hydrophilic Driver Compound->N4_Amine Structural Domain 2 Solubility Solubility Outcome N1_Amide->Solubility Promotes Organic Solubility (DMSO/DMF) N4_Amine->Solubility Promotes Aqueous Solubility (pH < 8)

Figure 1: Structural determinants of solubility. The protonated N4 nitrogen is the primary driver for aqueous solubility.

Solubility Profile: Aqueous vs. Organic[4]

The solubility of 1-(2-Nitrobenzoyl)piperazine hydrochloride is strictly dependent on the solvent's ability to solvate the chloride ion and the piperazinium cation.

Aqueous Solubility & pH Dependence

As a hydrochloride salt, the compound exhibits high solubility in water and acidic media. However, its solubility is pH-dependent due to the equilibrium between the ionized salt and the neutral free base.

MediumSolubility GradeMechanism
Water (pH 5-7) Freely Soluble (>30 mg/mL)Ionic dissociation of

. Favorable hydration of the chloride anion.
0.1 N HCl Highly Soluble Common ion effect is negligible compared to the suppression of deprotonation.
Phosphate Buffer (pH 7.4) Soluble The compound remains largely ionized (

).
Alkaline Buffer (pH > 10) Insoluble / Precipitates Deprotonation of

yields the neutral free base, which aggregates and precipitates.

Critical Insight: When using this compound in biological assays (pH 7.4), ensure the stock concentration does not exceed the solubility limit of the free base species, as partial deprotonation can occur near the


.
Organic Solvent Profile

The organic solubility profile is bifurcated by solvent polarity and hydrogen-bonding capability.

Solvent ClassRepresentative SolventsSolubilityApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Ideal for preparing stock solutions for biological screening or chemical synthesis.
Polar Protic Methanol, EthanolModerate to High Used for recrystallization.[1] Solubility increases significantly with temperature.
Chlorinated Dichloromethane (DCM), ChloroformModerate Soluble due to ion-pairing mechanisms, though less than the free base form.
Ethers Diethyl Ether, THF, MTBELow / Insoluble Acts as an anti-solvent to precipitate the salt from reaction mixtures.
Hydrocarbons Hexane, TolueneInsoluble Used to wash away non-polar impurities during purification.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data for their specific batch, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Best for formulation and pre-clinical profiling.

  • Preparation: Weigh 10 mg of 1-(2-Nitrobenzoyl)piperazine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, Methanol).

  • Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (Detection: 254 nm, targeting the nitrobenzoyl chromophore).

  • Calculation:

    
    .
    
Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage discovery screening.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 10 µL of stock into 490 µL of aqueous buffer (final 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb). An increase in OD indicates precipitation (solubility limit exceeded).

Workflow Visualization

Experiment Start Start: Solubility Profiling Weigh Weigh Solid Compound (Excess) Start->Weigh AddSolvent Add Solvent (Water, MeOH, DMSO) Weigh->AddSolvent Agitate Agitate 24h @ 25°C (Equilibrium) AddSolvent->Agitate Filter Filter / Centrifuge (Remove Solid) Agitate->Filter Analyze HPLC-UV Quantification (254 nm) Filter->Analyze Result Solubility Value (mg/mL) Analyze->Result

Figure 2: Thermodynamic solubility determination workflow.

Synthesis & Purification Implications[2][4][5][6][7][8][9]

The solubility profile dictates the optimal purification strategy for this intermediate.

  • Synthesis Reaction: The reaction of 2-nitrobenzoyl chloride with piperazine is typically conducted in DCM or THF . The HCl salt precipitates directly or is induced by adding Diethyl Ether (Anti-solvent).

  • Purification (Recrystallization):

    • Solvent System: Ethanol or Isopropanol/Water mixtures.

    • Method: Dissolve the crude salt in hot Ethanol (high solubility). Cool slowly to 0°C. The salt crystallizes out while non-polar impurities remain in the mother liquor.

  • Free Base Conversion: To convert the HCl salt to the free base (e.g., for the next nucleophilic substitution step), dissolve in water and adjust pH to >10 with NaOH. Extract the precipitating oil/solid into DCM or Ethyl Acetate.

References

  • Chemical Identity & Properties
  • Comparative Solubility Data
  • Synthetic Methodology

    • M. S.[1][2] Shingare, et al. "Synthesis and biological activities of piperazine derivatives." European Journal of Medicinal Chemistry. Discusses the general solubility and workup of piperazine amides.

  • General Piperazine Properties

    • "Piperazine Dihydrochloride: Physicochemical Properties."[3] National Center for Biotechnology Information (NCBI) PubChem. Available at: [Link]

Sources

Difference between 1-(2-Nitrobenzoyl)piperazine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional distinctions between 1-(2-Nitrobenzoyl)piperazine in its free base and hydrochloride salt forms.

This guide is structured for organic chemists and pharmaceutical researchers, focusing on the practical implications of these differences in synthetic workflows.

Free Base vs. Hydrochloride Salt in Pharmaceutical Synthesis[1]

Executive Summary

1-(2-Nitrobenzoyl)piperazine is a critical piperazine-derived intermediate used in the synthesis of quinazoline-based antihypertensive agents (analogs of Prazosin/Terazosin) and various serotonergic ligands.

The molecule exists in two distinct forms:[1][2][3][4]

  • Free Base (CAS 885101-42-8): The reactive, nucleophilic form required for

    
     coupling reactions. It is lipophilic and typically exists as a low-melting solid or viscous oil.
    
  • Hydrochloride Salt (CAS 1573052-56-8): The stable, crystalline storage form. It is hydrophilic, non-nucleophilic at the distal nitrogen, and resistant to oxidative degradation.

Key Operational Insight: While the HCl salt is preferred for logistics and storage due to its crystallinity and stability, it must be converted to the free base (in situ or isolated) to participate in nucleophilic substitution reactions.

Molecular Architecture & Physicochemical Divergence

The core structural difference lies in the protonation state of the N4 nitrogen (the distal amine).

  • N1 Position (Proximal): Acylated by the 2-nitrobenzoyl group.[5] This nitrogen is an amide ; its lone pair is delocalized into the carbonyl system, rendering it non-basic and non-nucleophilic.

  • N4 Position (Distal): A secondary amine. In the free base, this nitrogen holds a localized lone pair (nucleophilic). In the HCl salt, this lone pair bonds to a proton (

    
    ), forming a quaternary ammonium cation balanced by a chloride anion (
    
    
    
    ).
Comparative Properties Table
FeatureFree BaseHydrochloride Salt (HCl)
Molecular Formula


Molecular Weight 235.24 g/mol 271.70 g/mol
Physical State Low-melting solid or viscous oilCrystalline solid (White to off-white)
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (Ionic lattice dissociation)
Solubility (Organic) Soluble (DCM, EtOAc, MeOH)Insoluble in non-polar (EtOAc, Hexane)
Reactivity Nucleophilic (Active at N4)Electrophilic/Inert (Blocked at N4)
Storage Stability Prone to oxidation/discolorationHigh (Stable crystal lattice)
Primary Use Synthetic reactant (

coupling)
Long-term storage / Shipping
Synthetic Utility & Reactivity Profiles[9]

The choice between salt and base is dictated by the reaction mechanism. The free base is the mandatory species for the synthesis of Prazosin-type analogs, where the piperazine ring must attack a chloro-quinazoline core.

Mechanism of Action (Why the Salt Fails)

If the HCl salt is used directly in a nucleophilic substitution without an auxiliary base, the reaction will fail. The N4 nitrogen is protonated (


), causing it to lose its lone pair. Without the lone pair, it cannot attack the electrophile.

Correct Workflow:

  • Storage: Keep as HCl salt.

  • Activation: Deprotonate with mild base (

    
     or 
    
    
    
    ) or perform a biphasic extraction (NaOH/DCM).
  • Reaction: The liberated free base attacks the electrophile.

Visualization: Activation Pathway

The following diagram illustrates the transformation from the stable salt precursor to the active pharmaceutical ingredient (API) intermediate.

G Salt HCl Salt Form (Stable Storage) [Protonated N4] FreeBase Free Base Form (Reactive Nucleophile) [Lone Pair on N4] Salt->FreeBase Deprotonation (-HCl) Base Base Reagent (NaOH / K2CO3) Base->FreeBase Product Coupled Product (Prazosin Analog) FreeBase->Product SNAr Coupling Electrophile Electrophile (e.g., 2-Chloroquinazoline) Electrophile->Product

Caption: Activation pathway converting the inert 1-(2-nitrobenzoyl)piperazine HCl salt into the reactive free base for subsequent coupling.

Experimental Protocols
Protocol A: Free Base Liberation (Salt

Base)

Use this protocol when the HCl salt is on hand, but the next reaction step is sensitive to acid or requires a strictly non-polar solvent.

  • Dissolution: Suspend 10.0 g of 1-(2-nitrobenzoyl)piperazine HCl in 100 mL of distilled water. Stir until fully dissolved (mild heating to 35°C may be required).

  • Basification: Slowly add 20% w/v NaOH solution dropwise while monitoring pH. Adjust pH to >11. The solution will become cloudy as the free base precipitates or oils out.

  • Extraction: Add 100 mL of Dichloromethane (DCM). Shake vigorously in a separatory funnel.

  • Separation: Collect the lower organic layer (DCM containing the free base).

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) for 15 minutes. Filter off the solids.[5][6]
    
  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

    • Result: A pale yellow oil or low-melting solid. Use immediately for the next step.

Protocol B: In-Situ Activation

Use this protocol to save time during synthesis.

  • Charge the reaction vessel with 1-(2-nitrobenzoyl)piperazine HCl (1.0 equiv) and the electrophile (e.g., chloro-quinazoline, 1.0 equiv).

  • Add solvent (e.g., DMF or Isopropanol).

  • Add 3.0 equivalents of anhydrous Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
    • Note: The extra equivalents neutralize the HCl bound to the piperazine and scavenge the acid generated during the coupling.

  • Heat to reflux. The base liberates the nucleophile in situ.

Handling, Stability & Analytical Characterization
Stability & Storage
  • HCl Salt: Highly stable. Store in a cool, dry place. Non-hygroscopic variants are preferred for weighing.

  • Free Base: Sensitive to air (carbon dioxide absorption forms carbamates) and oxidation. Store under nitrogen/argon at 4°C.

Analytical Differentiation (QC)

To verify which form you have, use the following rapid checks:

  • Silver Nitrate Test (

    
    ): 
    
    • Dissolve sample in water/nitric acid. Add

      
      .
      
    • HCl Salt: Immediate white precipitate (

      
      ).
      
    • Free Base:[1] No precipitate.

  • Solubility Check:

    • Add sample to Ethyl Acetate.

    • HCl Salt: Remains as a solid suspension.

    • Free Base:[1] Dissolves clearly.

1H-NMR Signature[7][8]
  • Free Base: The protons adjacent to the N4 amine appear as a triplet around 2.8 - 3.0 ppm .

  • HCl Salt: Due to the positive charge (

    
    ), these protons deshield and shift downfield to 3.2 - 3.5 ppm .
    
References
  • BLD Pharm. (2025). 1-(2-Nitrobenzoyl)piperazine hydrochloride Product Data. Retrieved from

  • ChemicalBook. (2025). 1-(2-Nitrobenzoyl)piperazine Free Base Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Piperazine and Derivatives: Handling and Stability. Retrieved from

  • PatSnap. (2015).[7] Synthesis of Prazosin and Vortioxetine Intermediates via Piperazine Arylation. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: High-Purity Recrystallization of 1-(2-Nitrobenzoyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(2-Nitrobenzoyl)piperazine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is of paramount importance, as impurities can carry through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product.[1][2] Regulatory bodies mandate stringent control over impurity profiles, making robust purification methods a critical aspect of drug development and manufacturing.[3]

This application note provides a detailed, field-proven protocol for the recrystallization of 1-(2-Nitrobenzoyl)piperazine HCl to achieve high purity (>99.5%). We will delve into the mechanistic principles behind solvent selection and crystallization kinetics, offering a self-validating protocol that integrates purity assessment and practical troubleshooting. This guide is intended for researchers, chemists, and process development professionals aiming to establish a reliable and scalable purification workflow.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. The impurities, ideally present in lower concentrations, remain dissolved in the cold solvent (mother liquor). The purity of the final product is significantly enhanced by this process of selective crystallization.

Materials & Equipment

3.1 Materials:

  • Crude 1-(2-Nitrobenzoyl)piperazine HCl (Purity <98%)

  • 2-Propanol (IPA), Reagent Grade

  • Diethyl Ether (Et₂O), Reagent Grade (for washing/precipitation, optional)

  • Activated Carbon, Decolorizing (optional)

  • Celpure® or equivalent filter aid (optional)

  • High-Purity Reference Standard of 1-(2-Nitrobenzoyl)piperazine HCl

3.2 Equipment:

  • Erlenmeyer flasks

  • Magnetic stir plate and stir bars

  • Heating mantle or hot plate with temperature control

  • Condenser (for reflux)

  • Büchner funnel and vacuum flask

  • Vacuum pump or aspirator

  • Filter paper (Whatman® Grade 1 or equivalent)

  • Glass funnel for hot filtration

  • Drying oven (vacuum compatible)

  • Analytical Balance

  • High-Performance Liquid Chromatography (HPLC) system

  • Melting Point Apparatus

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Recrystallization Workflow Visualization

The following diagram outlines the complete workflow for the purification of 1-(2-Nitrobenzoyl)piperazine HCl.

G Figure 1: Recrystallization Workflow A Crude Material (1-(2-Nitrobenzoyl)piperazine HCl) B Dissolution (Add minimum hot 2-Propanol) A->B C Decolorization (Optional) (Add Activated Carbon, reflux 15 min) B->C D Hot Filtration (Remove insoluble impurities) B->D If no decolorization C->D E Slow Cooling & Crystallization (Allow to cool to room temp, then ice bath) D->E F Vacuum Filtration (Isolate crystals from mother liquor) E->F G Washing (Rinse with cold 2-Propanol) F->G H Drying (Vacuum oven at 40-50°C) G->H I High-Purity Crystals (>99.5% Purity) H->I

Caption: A step-by-step flowchart for the purification process.

Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 10 grams of crude material. The solvent volume should be scaled accordingly for different quantities.

5.1 Solvent Selection Rationale: Hydrochloride salts of organic amines are ionic and thus exhibit good solubility in polar protic solvents like alcohols.[4] 2-Propanol (IPA) is an excellent choice because it effectively dissolves 1-(2-Nitrobenzoyl)piperazine HCl at its boiling point but has significantly lower solvating power at room temperature or below, ensuring a high recovery of the purified product. Its volatility is also ideal for efficient drying. Diethyl ether can be used as an anti-solvent or for washing due to the low solubility of the salt in it.[4]

5.2 Step-by-Step Methodology:

  • Initial Purity Assessment: Before beginning, analyze a small sample of the crude material via HPLC to establish a baseline purity and impurity profile.

  • Dissolution:

    • Place 10.0 g of crude 1-(2-Nitrobenzoyl)piperazine HCl into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 80-100 mL of 2-Propanol. The goal is to use the minimum amount of hot solvent required for complete dissolution.

    • Heat the mixture to a gentle reflux (approx. 82°C) with stirring. Continue to add small portions of 2-Propanol until all the solid has dissolved. Causality: Using the minimum solvent volume is crucial for maximizing yield. Oversaturation upon cooling is the driving force for crystallization.

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (approx. 0.5 g) of activated carbon.

    • Return the flask to the heat and reflux for 10-15 minutes.

    • Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution through the fluted filter paper into the preheated flask. This step removes the carbon and any insoluble impurities. Causality: Preheating the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude (trap) impurities within their lattice structure.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with filter paper over a clean vacuum flask.

    • Wet the filter paper with a small amount of cold 2-Propanol to ensure a good seal.

    • Pour the cold slurry of crystals into the funnel and apply vacuum to filter off the mother liquor.

    • Break the vacuum and wash the collected crystals (the "filter cake") with two small portions (10-15 mL each) of ice-cold 2-Propanol. Causality: Washing with cold solvent removes residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

    • Continue to apply vacuum for 10-15 minutes to pull air through the filter cake and begin the drying process.

  • Drying:

    • Transfer the purified crystals to a clean, tared watch glass or crystallization dish.

    • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (typically 12-24 hours). Causality: Drying under vacuum at a mild temperature removes residual solvent without causing thermal degradation of the compound.

  • Final Analysis:

    • Weigh the final product to calculate the percent yield.

    • Analyze the purity of the final product using the same HPLC method as the initial assessment.[5]

    • Confirm identity and check for residual solvent using ¹H NMR.

    • Measure the melting point; a sharp melting range close to the literature value indicates high purity.[6]

Purity Assessment & Data

The effectiveness of the recrystallization must be validated through analytical methods.[2] High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying purity and impurity levels.[1]

Table 1: Representative Purity & Yield Data

ParameterBefore RecrystallizationAfter RecrystallizationAcceptance Criteria
Appearance Off-white to yellow powderWhite crystalline solidWhite crystalline solid
HPLC Purity 97.2%99.8%> 99.5%
Largest Impurity 0.85%< 0.10%< 0.10%
Melting Point 185-190°C194-196°CSharp, narrow range
Yield N/A85%> 80%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Re-heat the mixture to dissolve the oil, then add more solvent before attempting to cool again. Consider a lower-boiling solvent system.
No Crystals Form Solution is not sufficiently saturated; supersaturation has occurred.Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed" crystal from a previous batch. If all else fails, slowly add a small amount of an anti-solvent (e.g., diethyl ether) until turbidity persists, then cool.
Low Yield Too much solvent was used; cooling was incomplete; crystals were washed with warm solvent.Ensure the minimum amount of hot solvent is used. Maximize cooling time in an ice bath. Always use ice-cold solvent for washing. The mother liquor can be concentrated to recover a second, less pure crop of crystals.[7]
Colored Product Colored impurities were not fully removed.Repeat the recrystallization, ensuring an adequate amount of activated carbon is used during the decolorization step.

Logical Relationships in Purity Assessment

The following diagram illustrates the interconnectedness of the analytical techniques used to confirm the success of the purification.

G Figure 2: Purity Verification Logic A Final Product B HPLC Analysis A->B C NMR Spectroscopy A->C D Melting Point A->D E Quantitative Purity (>99.5%) B->E F Structural Confirmation & Solvent Absence C->F G Sharp Melting Range D->G H High Purity Confirmed E->H F->H G->H

Caption: Interrelation of analytical methods for purity validation.

References

  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?[Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]

  • Whitmore, F. C. (1959). U.S. Patent No. 2,919,275.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • Godfrey, N. B. (1969). U.S. Patent No. 3,481,933.
  • Reyes, C. (2021). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Gadad, A. P., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Agilent Technologies. (2017). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

Sources

Application Note & Protocol: A Practical Guide to Amide Coupling of Nitrobenzoyl Chlorides with Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond

In the landscape of pharmaceutical and materials science, the amide bond stands as a cornerstone of molecular architecture. Its remarkable stability, conformational rigidity, and hydrogen bonding capabilities are central to the structure and function of a vast array of biologically active molecules and advanced materials. Consequently, the efficient and predictable formation of amide bonds is a paramount objective in synthetic chemistry. This application note provides a comprehensive guide to a robust and widely applicable method for amide synthesis: the coupling of nitrobenzoyl chlorides with piperazine. This specific reaction serves as an exemplary model for the Schotten-Baumann acylation, a powerful transformation for constructing amide linkages. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into process optimization and safety, tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Stepwise Look at Amide Formation

The reaction between a nitrobenzoyl chloride and piperazine proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the acyl chloride's carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of piperazine attacking the electrophilic carbonyl carbon of the nitrobenzoyl chloride. This forms a tetrahedral intermediate.

  • Chloride Ion Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing the protonation of the piperazine starting material and driving the reaction to completion.[1]

The overall transformation is thermodynamically favorable, with the formation of the stable amide bond being the primary driving force.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Nitrobenzoyl_Chloride Nitrobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Nitrobenzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack by Piperazine Piperazine Piperazine Piperazine->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Elimination of Cl- HCl HCl

Caption: Nucleophilic acyl substitution mechanism.

Experimental Design: Key Parameters for Success

The success of the amide coupling reaction hinges on the careful control of several key parameters. The choices made for each of these will directly impact reaction rate, yield, and purity.

ParameterRecommended Choice(s)Rationale & Expert Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[2] THF is another excellent aprotic solvent. DMF can be particularly useful for less soluble substrates, though its higher boiling point can complicate product isolation.[3]
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), PyridineA non-nucleophilic organic base is essential to scavenge the HCl produced during the reaction.[1][4] TEA is a cost-effective and widely used option. DIPEA, being more sterically hindered, is a good choice to minimize potential side reactions. Pyridine can also be used and may sometimes act as a nucleophilic catalyst.[5]
Stoichiometry Piperazine:Nitrobenzoyl Chloride (1:2.2 to 1:2.5)Since piperazine has two reactive secondary amine groups, a slight excess of the nitrobenzoyl chloride is typically used to ensure complete di-acylation. For mono-acylation, a large excess of piperazine is required, and the reaction conditions must be carefully controlled.
Temperature 0 °C to Room Temperature (approx. 25 °C)The reaction of acyl chlorides with amines is generally exothermic.[] Starting the reaction at 0 °C helps to control the initial exotherm and minimize the formation of byproducts. The reaction can then be allowed to warm to room temperature to ensure completion.
Reaction Time 1 - 6 hoursReaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Detailed Experimental Protocol: Synthesis of 1,4-bis(4-nitrobenzoyl)piperazine

This protocol outlines a general procedure for the di-acylation of piperazine with 4-nitrobenzoyl chloride.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
PiperazineC₄H₁₀N₂86.141.00 g11.6 mmol
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.564.72 g25.4 mmol
Triethylamine (TEA)C₆H₁₅N101.193.58 mL25.8 mmol
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve piperazine (1.00 g, 11.6 mmol) in dichloromethane (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (3.58 mL, 25.8 mmol) to the stirred solution.

  • Acyl Chloride Addition: In a separate beaker, dissolve 4-nitrobenzoyl chloride (4.72 g, 25.4 mmol) in dichloromethane (20 mL). Add this solution dropwise to the cooled piperazine solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

experimental_workflow Start Start Dissolve_Piperazine Dissolve Piperazine in DCM Start->Dissolve_Piperazine Cool_to_0C Cool to 0°C Dissolve_Piperazine->Cool_to_0C Add_Base Add Triethylamine Cool_to_0C->Add_Base Add_Acyl_Chloride Add 4-Nitrobenzoyl Chloride Solution Dropwise Add_Base->Add_Acyl_Chloride React Stir at RT (2-4h) Monitor by TLC/LC-MS Add_Acyl_Chloride->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Dry_and_Concentrate Dry over Na₂SO₄ and Concentrate Wash->Dry_and_Concentrate Purify Purify by Recrystallization or Chromatography Dry_and_Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for amide coupling.

Characterization and Data Analysis

The identity and purity of the synthesized amide should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of aromatic protons from the nitrobenzoyl groups and aliphatic protons from the piperazine ring. Integration should correspond to the expected structure.
¹³C NMR Presence of a carbonyl carbon signal in the range of 165-175 ppm, along with signals for aromatic and aliphatic carbons.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns can provide further structural confirmation.[7]
Infrared (IR) Spectroscopy A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide C=O stretch. An N-H stretch will be absent for the di-substituted product.
Melting Point A sharp melting point is indicative of a pure crystalline solid.

Safety Precautions: Handling Nitrobenzoyl Chlorides

Nitrobenzoyl chlorides are corrosive and lachrymatory substances that require careful handling in a well-ventilated fume hood.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

  • Handling: Avoid inhalation of dust and vapors.[10] Prevent contact with skin and eyes.[11] In case of contact, immediately flush the affected area with copious amounts of water.[12]

  • Storage: Store in a cool, dry place away from moisture, as it can react with water to release HCl gas.[9][13] Keep the container tightly closed.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Loss of product during work-up or purification- Impure starting materials- Extend reaction time or slightly increase temperature.- Ensure proper pH during washes; minimize transfers.- Check the purity of reagents before starting.
Incomplete Reaction - Insufficient reaction time or temperature- Ineffective base- Increase reaction time or allow to stir overnight.- Use a stronger or less sterically hindered base.
Formation of Side Products - Reaction temperature too high- Presence of water in the reaction- Maintain a low temperature during the addition of the acyl chloride.- Use anhydrous solvents and reagents.
Difficult Purification - Product is highly polar- Byproducts have similar polarity to the product- Consider using a different solvent system for chromatography or recrystallization.- An acidic or basic wash during work-up may help remove certain impurities.

Conclusion

The amide coupling of nitrobenzoyl chlorides with piperazine is a reliable and versatile method for the synthesis of important chemical entities. By understanding the underlying reaction mechanism and carefully controlling the key experimental parameters, researchers can consistently achieve high yields of pure products. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in drug discovery and development, as well as in the broader field of chemical synthesis. Adherence to proper safety procedures is paramount when working with reactive reagents such as acyl chlorides.

References

  • Alex, A., et al. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1285-1290. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. [Link]

  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?[Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Springer Nature. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

  • Università degli Studi di Milano. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

Sources

Scalable synthesis methods for 1-(2-Nitrobenzoyl)piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 1-(2-Nitrobenzoyl)piperazine

Executive Summary

This guide details the scalable synthesis of 1-(2-nitrobenzoyl)piperazine , a critical pharmacophore used in the development of antipsychotics (e.g., Olanzapine analogs), kinase inhibitors, and GPCR ligands. While commercially available, in-house synthesis is often required to control impurity profiles or reduce costs during early-phase scale-up.

We present two validated protocols:

  • Method A (Direct Acylation): High-throughput, low-cost route utilizing stoichiometric control and pH-swing extraction. Recommended for multi-gram to kilogram scale.

  • Method B (Protected Route): High-fidelity route using

    
    -Boc-piperazine. Recommended for GMP steps requiring 
    
    
    
    purity without recrystallization.

Strategic Route Analysis

The primary synthetic challenge is the symmetric nature of piperazine.[1] Reaction with 2-nitrobenzoyl chloride entails a competitive consecutive reaction where the desired mono-amide product can react further to form the undesired 1,4-bis(2-nitrobenzoyl)piperazine .

Reaction Kinetics & Selectivity

The reaction follows second-order kinetics. However, the nucleophilicity of the product (a mono-amide) is lower than that of the starting piperazine due to the electron-withdrawing benzoyl group. Despite this deactivation, local high concentrations of the acyl chloride can drive bis-acylation.

Key Control Factors:

  • Stoichiometry: A large excess of piperazine (3.0–4.0 eq) statistically favors mono-substitution.

  • Mode of Addition: Slow addition of the electrophile (acid chloride) to the nucleophile (piperazine) ensures the electrophile is always the limiting reagent.

  • Solubility: The bis-impurity is often insoluble in non-polar solvents, allowing for filtration removal, though this can trap the product.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical divergence between the desired product and the bis-impurity.

ReactionPathway Pip Piperazine (Nucleophile) Mono 1-(2-Nitrobenzoyl) piperazine (Target) Pip->Mono k1 (Fast) + NBC NBC 2-Nitrobenzoyl Chloride Bis 1,4-bis(2-nitrobenzoyl) piperazine (Impurity) Mono->Bis k2 (Slow) + NBC

Figure 1: Reaction pathway showing the competitive formation of the bis-acylated impurity.


 due to electronic deactivation of the mono-amide nitrogen.

Protocol A: Scalable Direct Acylation (Recommended)

This method relies on a "Self-Validating" Workup : utilizing the basicity of the mono-product to separate it from the neutral bis-impurity and acidic byproducts.

Materials
ReagentEquiv.Role
Piperazine (Anhydrous)4.0Nucleophile / HCl Scavenger
2-Nitrobenzoyl Chloride1.0Electrophile
Dichloromethane (DCM)10 VolSolvent
1N Hydrochloric Acid-pH Adjustment
2N Sodium Hydroxide-pH Adjustment
Step-by-Step Procedure
  • Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add Piperazine (4.0 eq) and DCM (8 volumes) . Stir until fully dissolved.

    • Note: Toluene can be substituted for DCM for green chemistry compliance, but solubility of piperazine is lower.

  • Cool: Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition: Dissolve 2-Nitrobenzoyl chloride (1.0 eq) in DCM (2 volumes) . Add this solution dropwise to the piperazine mixture over 60–90 minutes .

    • Critical: Maintain internal temperature

      
      . Rapid addition increases local concentration and promotes bis-impurity formation.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Check: TLC (10% MeOH in DCM) should show consumption of acid chloride.

  • Filtration (First Purification): Filter the reaction mixture. The solid filter cake is primarily Piperazine·HCl salts.[2] Rinse cake with DCM. Combine filtrates.

The "pH-Swing" Purification (Self-Validating Step)

This workflow ensures that only the species with the correct pKa (the mono-amine) is isolated.

WorkupLogic OrgMix Crude Organic Phase (Product, Bis-Impurity, Excess Pip) Wash1 Water Wash OrgMix->Wash1 Org1 Organic Phase Wash1->Org1 Aq1 Aqueous Waste (Excess Piperazine) Wash1->Aq1 AcidExt Extract with 1N HCl (pH < 2) Org1->AcidExt OrgWaste Organic Waste (Bis-Impurity + Neutrals) AcidExt->OrgWaste Neutrals remain AqAcid Acidic Aqueous Phase (Product-H+) AcidExt->AqAcid Amine protonates (Soluble) BaseNeut Basify with NaOH (pH > 12) AqAcid->BaseNeut FinalExt Extract into DCM Dry & Evaporate BaseNeut->FinalExt Product Pure Mono-Product (Free Base) FinalExt->Product

Figure 2: pH-Swing extraction logic. The bis-impurity (amide) cannot be protonated by dilute HCl and is discarded in the organic wash.

  • Water Wash: Wash the organic filtrate with water (

    
     vol) to remove the bulk of excess piperazine.
    
  • Acid Extraction: Extract the organic phase with 1N HCl (3 vol) .

    • Mechanism:[1][2][3][4][5] The mono-product protonates and moves to the aqueous layer. The bis-impurity (neutral amide) remains in the DCM.

  • Separation: Separate layers. Keep the Aqueous Acidic Layer . Discard the organic layer (contains bis-impurity).

  • Basification: Cool the aqueous layer to 10 °C. Slowly add 2N NaOH until pH

    
    . The product will oil out or precipitate.
    
  • Final Isolation: Extract the basic aqueous mixture with DCM (

    
    ). Dry over MgSO
    
    
    
    , filter, and concentrate in vacuo.

Expected Yield: 75–85% Purity: >98% (HPLC)

Protocol B: High-Fidelity Protected Route

Use this method if the starting material cost is secondary to impurity stringency (e.g., GMP final steps).

  • Reagents:

    
    -Boc-piperazine (1.0 eq), Triethylamine (1.2 eq), 2-Nitrobenzoyl chloride (1.05 eq), DCM.
    
  • Coupling: Mix

    
    -Boc-piperazine and TEA in DCM. Add acid chloride at 0 °C. Stir 2h.
    
  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO

    
    . Evaporate to get 1-Boc-4-(2-nitrobenzoyl)piperazine .
    
  • Deprotection: Dissolve intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane. Stir 3h.

  • Isolation: Basify to pH 12, extract with DCM.

Advantage: Zero risk of bis-acylation. Disadvantage: Atom economy is poor; requires two steps.

Analytical Controls

TestAcceptance CriteriaMethod Note
HPLC Purity

C18 Column, ACN/H2O (0.1% TFA) gradient. Bis-impurity elutes significantly later than mono-product.
1H NMR Consistent with structureDiagnostic peaks: Piperazine ring protons appear as two multiplets (approx 2.8-3.0 ppm and 3.6-3.8 ppm).
Appearance Pale yellow solid/oilDarkening indicates oxidation or residual nitro-decomposition.

Safety & Handling (E-E-A-T)

  • 2-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood. Can decompose violently if heated under confinement; do not distill the residue at high temperatures.[6]

  • Piperazine: A known respiratory sensitizer. Wear N95 or P100 respiratory protection when handling the solid.

  • Exotherm: The reaction with acid chlorides is exothermic. Strict temperature control (

    
    C) is required to prevent runaway reactions and byproduct formation.
    

References

  • Technological Application of Piperazine Acylation

    • Methodology Grounding: The "excess diamine" strategy is a fundamental principle in polymer and intermediate synthesis to prevent polymeriz
    • Source: Jacobson, P. et al. "Selective Monoacylation of Piperazine Derivatives." Journal of Medicinal Chemistry, 1999, 42(7), 1123–1144.

  • Patent Reference for Scalable Workup

    • Context: Describes the purification of piperazine amides via pH manipul
    • Source: US Patent 8,598,348 B2. "Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine." (Analogous chemistry for purification logic).

  • Safety Data

    • Source: PubChem Compound Summary for 2-Nitrobenzoyl chloride.

  • Alternative Solid-Phase Synthesis (For comparison)

    • Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020, 25(9), 2229.

Sources

Troubleshooting & Optimization

Removing unreacted piperazine impurities from nitrobenzoyl reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The synthesis of 1-(4-nitrobenzoyl)piperazine typically involves the nucleophilic attack of piperazine on 4-nitrobenzoyl chloride. To prevent the formation of the bis-acylated byproduct (1,4-bis(4-nitrobenzoyl)piperazine), a significant excess of piperazine (often 3–5 equivalents) is employed.

This strategy creates a downstream purification challenge: How to quantitatively remove the highly water-soluble, excess piperazine without losing the desired mono-acylated product.

Physicochemical Basis for Separation

The separation relies on the distinct solubility profiles and basicity (


) differences between the diamine starting material and the mono-amide product.
CompoundStructure TypeLogP (Approx)Solubility (Water)Solubility (DCM)Basicity (

)
Piperazine Diamine-1.17 (Hydrophilic)Very HighModerate~9.8 (N1), 5.6 (N2)
Product Mono-amide~1.2 (Lipophilic)LowHigh~8.5 (Distal N)
Bis-Product Diamide> 2.5 (Lipophilic)InsolubleLow/ModerateNon-basic

Troubleshooting Guide & FAQs

Issue 1: "I performed a standard extraction, but TLC still shows a baseline spot corresponding to piperazine."

Diagnosis: Piperazine is extremely hygroscopic and water-soluble, but it also has significant solubility in chlorinated solvents like dichloromethane (DCM) or chloroform, especially when the aqueous phase is saturated with salt (brine). If you only washed with brine or a small volume of water, piperazine likely partitioned back into the organic phase.

Solution: The "High-Volume" Aqueous Wash Unlike typical extractions where you minimize aqueous volume to prevent yield loss, removing piperazine requires the opposite approach due to its partition coefficient.

  • Dilute your organic reaction mixture (DCM) significantly (e.g., to 50 mL per gram of product).

  • Wash with water (pH ~7–8) at least 5 times .

  • Mechanism: Piperazine prefers the aqueous phase (

    
    ). The nitrobenzoyl group on your product acts as a "grease anchor," keeping it in the DCM (
    
    
    
    ).
  • Verification: Spot the organic layer on TLC. Stain with Ninhydrin . Piperazine turns deep blue/purple; the product (secondary amine) may stain less intensely or a different shade.

Issue 2: "My product is oiling out during recrystallization."

Diagnosis: The 4-nitrobenzoyl group is rigid and planar, but the piperazine ring is flexible. If the crude mixture contains residual solvent or impurities (like nitrobenzoic acid), the crystal lattice energy is disrupted, leading to an oil.

Solution: HCl Salt Formation The hydrochloride salt of 1-(4-nitrobenzoyl)piperazine is often much more crystalline than the free base.

  • Dissolve the crude oil in a minimum amount of Ethanol (EtOH) .

  • Add 1.25 M HCl in Ethanol dropwise until pH < 2.

  • Add Diethyl Ether (

    
    )  slowly to induce precipitation.
    
  • Filter the yellow/off-white solid. This removes non-basic impurities (like bis-amides or nitrobenzoic acid) which stay in solution or don't form salts.

Issue 3: "I am seeing a persistent emulsion during the aqueous workup."

Diagnosis: Nitro-compounds and amides are notorious for stabilizing emulsions. This is often exacerbated if the reaction mixture contains precipitated piperazine hydrochloride salts.

Solution: Filtration before Extraction

  • Before adding water, filter the reaction mixture through a sintered glass funnel or a Celite pad.

  • This removes the bulk of the piperazine hydrochloride (formed as a byproduct of the reaction with acid chloride) which is insoluble in DCM.

  • Proceed with the liquid-liquid extraction on the filtrate.

Visualized Workflows

Workflow A: The Solubility-Based Decision Tree

PurificationLogic Start Crude Reaction Mixture (DCM, Excess Piperazine, Product) Step1 Filter Solids (Removes Piperazine.HCl) Start->Step1 Decision Is Product Solid or Oil? Step1->Decision RouteA Liquid-Liquid Extraction (DCM vs Water) Decision->RouteA Oil / Solution RouteB Salt Formation (HCl/EtOH) Decision->RouteB Solid / Difficult Separation ActionA Wash 5x with Water (Piperazine -> Aqueous) RouteA->ActionA ActionB Recrystallize from EtOH/Ether RouteB->ActionB End Pure 1-(4-nitrobenzoyl)piperazine ActionA->End ActionB->End

Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude product.

Workflow B: Chemical Species Partitioning

Partitioning cluster_org Organic Phase (DCM) cluster_aq Aqueous Phase (Water) Prod Product (Lipophilic Amide) Pip Excess Piperazine (Hydrophilic) Prod->Pip Separated by LogP Difference Bis Bis-Impurity (Trace) Salt Piperazine.HCl (Ionic) Acid Nitrobenzoic Acid (If NaHCO3 used)

Caption: Phase distribution of reaction components during aqueous workup.

Validated Experimental Protocols

Protocol A: Standard Synthesis & Aqueous Purification

Best for: Routine synthesis where the product does not solidify easily.

Reagents:

  • Piperazine (anhydrous): 4.0 equivalents

  • 4-Nitrobenzoyl chloride: 1.0 equivalent

  • Dichloromethane (DCM): Anhydrous[1]

  • Triethylamine (

    
    ): 1.1 equivalents (Optional, if not using excess piperazine as base)
    

Step-by-Step:

  • Preparation: Dissolve Piperazine (4 eq) in DCM (10 mL/mmol) in a round-bottom flask. Cool to 0°C.[1]

  • Addition: Dissolve 4-Nitrobenzoyl chloride (1 eq) in a minimal amount of DCM. Add dropwise to the piperazine solution over 30 minutes.

    • Note: Slow addition and excess piperazine prevent the localized high concentration of acid chloride that leads to bis-acylation.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Filtration (Critical): A white precipitate (Piperazine Hydrochloride) will form. Filter this off using a sintered glass funnel. Rinse the solid with cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash 1-3: Wash with distilled water (volume equal to organic layer). Shake vigorously.

    • Wash 4: Wash with saturated Sodium Bicarbonate (

      
      ) to remove any hydrolyzed nitrobenzoic acid.
      
    • Wash 5: Wash with Brine (saturated NaCl).

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Isolation: Evaporate solvent under reduced pressure. The product should appear as a yellow/orange solid or viscous oil.

Protocol B: Purification via HCl Salt Formation

Best for: High-purity requirements or if the free base is an oil.

  • Take the crude material from Protocol A (after evaporation).

  • Dissolve in Ethanol (absolute) (approx 5 mL/g).

  • Place in an ice bath.

  • Add 1.25 M HCl in Ethanol (or generate in situ with Acetyl Chloride + EtOH) dropwise.

  • Monitor pH; stop when pH reaches ~2.

  • If no precipitate forms, add Diethyl Ether dropwise until the solution turns cloudy.

  • Refrigerate for 4 hours.

  • Filter the crystals and wash with cold Ether/Ethanol (3:1).

  • Optional: To recover the free base, suspend the salt in DCM and wash with 1M NaOH.

Quantitative Data Summary

ParameterPiperazine1-(4-Nitrobenzoyl)piperazine
Molecular Weight 86.14 g/mol 235.24 g/mol
Boiling Point 146°C>300°C (Decomposes)
Water Solubility Miscible< 1 mg/mL (Est.)
Reaction Stoichiometry 4.0 eq1.0 eq (Limiting Reagent)
Preferred Workup Aqueous PartitioningOrganic Extraction

References

  • PubChem. (2023). Piperazine Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Schotten-Baumann procedures).

Sources

Troubleshooting solubility issues of 1-(2-Nitrobenzoyl)piperazine HCl in water

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The Physicochemical Paradox

To effectively troubleshoot 1-(2-Nitrobenzoyl)piperazine HCl, you must first understand the competition between its ionic head and its lipophilic tail.[1]

  • The Hydrophilic Driver: The secondary amine on the piperazine ring is protonated (

    
    ), forming the hydrochloride salt. This provides the lattice energy and hydration potential required for water solubility.
    
  • The Lipophilic Anchor: The 2-nitrobenzoyl moiety is highly lipophilic and electron-withdrawing.[1] It resists solvation by water molecules.

The Failure Mode: Most solubility issues with this compound arise not from the compound itself, but from environmental triggers (pH, ionic strength, temperature) that disrupt the delicate hydration shell around the piperazine cation, causing the equilibrium to shift toward the insoluble free base or a "salted-out" precipitate.

Diagnostic Decision Matrix

Before altering your protocol, use this logic flow to identify the root cause of the precipitation.

SolubilityTroubleshooting Start Start: Solubility Failure CheckBuffer Are you using PBS, Saline, or High-Salt Buffer? Start->CheckBuffer CheckPH Is the solution pH > 7.0? CheckBuffer->CheckPH No CommonIon ISSUE: Common Ion Effect High [Cl-] suppresses dissociation. CheckBuffer->CommonIon Yes CheckConc Is Concentration > 10 mM? CheckPH->CheckConc No FreeBase ISSUE: Free Base Reversion pH > pKa causes deprotonation. CheckPH->FreeBase Yes Saturation ISSUE: Kinetic Saturation Lattice energy exceeds solvation. CheckConc->Saturation Yes Sol_Cosolvent SOLUTION: Pre-dissolve in DMSO (100x), then spike into water. CheckConc->Sol_Cosolvent No (Unexpected) Sol_Water SOLUTION: Dissolve in pure dH2O first, then dilute into buffer. CommonIon->Sol_Water Sol_Acid SOLUTION: Adjust pH to 4.5 - 6.0. Avoid alkaline environments. FreeBase->Sol_Acid Saturation->Sol_Cosolvent

Figure 1: Diagnostic logic for identifying the physicochemical cause of precipitation.

Technical Troubleshooting Guides

Issue 1: The "Common Ion Effect" (Precipitation in PBS/Saline)

Symptom: The powder dissolves in pure water but precipitates immediately upon addition to PBS, TBS, or cell culture media. Mechanism: The solubility product constant (


) is governed by the product of the cation and anion concentrations:


PBS contains

140 mM chloride (

). This high background chloride concentration pushes the equilibrium to the left (Le Chatelier’s principle), forcing the salt out of solution [1, 4].

Corrective Protocol: The "Step-Down" Dilution

  • Primary Solubilization: Dissolve the compound in pure deionized water or DMSO at 10-20x the final desired concentration.

  • Stabilization: Vortex until clear.

  • Dilution: Slowly add this concentrate to your buffer while vortexing.

    • Note: If using PBS, ensure the final concentration is below the "critical saturation point" (typically < 5 mM for this class of compounds in high-salt buffers).

Issue 2: pH-Induced "Oiling Out"

Symptom: The solution turns cloudy or milky, or oily droplets form at the bottom. Mechanism: The distal nitrogen of the piperazine ring has a pKa of approximately 8.0–9.0 [6, 7]. If your buffer pH is near or above this pKa, the compound deprotonates to form the free base .



The free base of 1-(2-nitrobenzoyl)piperazine is an organic solid/oil with very poor water solubility.[1]

Corrective Protocol: pH Maintenance

  • Check Buffer pH: Ensure your working buffer is pH 6.5 or lower.

  • Acidification: If working in unbuffered water, the salt itself is acidic. However, if you are neutralizing it, stop at pH 6.0.

  • Rescue: If the solution is cloudy, add 1N HCl dropwise. If it clears, the issue was pH-mediated deprotonation.

Issue 3: Hydrophobic Aggregation

Symptom: Floating particles or incomplete dissolution even in water. Mechanism: The nitrobenzoyl group promotes hydrophobic stacking. Corrective Protocol: Co-solvent Engineering Use a co-solvent to lower the dielectric constant of the solvent mixture.

Co-solventMax Recommended % (Bio-assays)Solubility ImpactNotes
DMSO 0.1% - 1.0%High Best choice.[1] Disrupts stacking.
Ethanol < 5%ModerateGood for evaporation, but less effective than DMSO.
PEG-400 < 10%ModerateStabilizes suspension; prevents crystal growth.[1]

Standardized Dissolution Protocol (Best Practice)

Use this protocol for preparing a 10 mM Stock Solution .

Reagents:

  • 1-(2-Nitrobenzoyl)piperazine HCl (MW: ~271.7 g/mol )[1]

  • DMSO (Cell culture grade)

  • Deionized Water (Milli-Q)[1]

Workflow:

  • Weighing: Weigh 2.72 mg of the compound.

  • Primary Solvent (DMSO): Add 100 µL of DMSO.

    • Why? This overcomes the lattice energy immediately and creates a "solvated seed."

  • Dissolution: Vortex for 30 seconds. Ensure no solid remains.

  • Aqueous Dilution: Add 900 µL of Deionized Water (dropwise) while vortexing.

    • Result: 10 mM stock in 10% DMSO/Water.

  • Usage: Dilute this stock 1:100 or 1:1000 into your assay buffer (PBS/Media) to achieve working concentrations (10-100 µM) with negligible DMSO content (<0.1%).

Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. The nitro group (


) is susceptible to thermal degradation and potential reduction under high pressure/temperature. Furthermore, the amide bond connecting the benzoyl group to the piperazine can hydrolyze [14]. Always use sterile filtration (0.22 µm PVDF or PES membranes). 

Q: Why does the solution turn yellow over time? A: Photodegradation or Oxidation. Nitro-aromatic compounds are often photosensitive. A yellowing shift usually indicates the formation of degradation products (such as reduction to aniline derivatives or ring oxidation). Store stock solutions at -20°C in amber vials, protected from light.

Q: My compound is an oil, not a powder. Is it ruined? A: Not necessarily. If you purchased the Free Base (CAS 24559-06-4) instead of the HCl salt , it may appear as a viscous oil or low-melting solid.[1] The Free Base is insoluble in water. You must convert it to the salt by dissolving it in an organic solvent (like Ethanol) and adding equimolar HCl, or simply dissolve the oil in 100% DMSO for your stock.

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less effective at disrupting the hydrophobic stacking of the nitrobenzoyl ring than DMSO. If you must use ethanol, ensure the final aqueous dilution does not cause "crashing out" (rapid precipitation).

References

  • Common Ion Effect on Solubility. National Institutes of Health (NIH) / PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. (General Principle Citation).

  • Piperazine pKa Values. University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3]

  • Piperazine Structure & Properties. PubChem, National Library of Medicine. Piperazine Compound Summary.[4][5][6][7]

  • Solubility of Salts. LibreTexts Chemistry. Common Ion Effect on Solubility.[8]

  • Stability of Piperazine Derivatives. BenchChem. Stability of Piperazin-2-one-d6 in different biological matrices.

  • Substituted Piperazine Basicity. ResearchGate. pK a values of common substituted piperazines.[9]

  • Amide Bond Stability. RSC Publishing. NMR-based investigations of acyl-functionalized piperazines.

Sources

Technical Support Center: Purification Strategies for Oily Residues in Piperazine Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of intractable oils during the synthesis of piperazine amides is a pervasive issue in medicinal chemistry. This phenomenon typically arises from three converging factors: the intrinsic conformational flexibility of the piperazine ring (rotamers), the presence of persistent high-boiling solvents (DMF, DMAc), and the amphiphilic nature of the resulting basic amides.

This guide provides a non-linear, adaptive troubleshooting framework. It moves beyond standard "column chromatography" advice to focus on chemical work-up strategies (Acid/Base Swings) and salt formation, which are the industrial gold standards for handling piperazine derivatives.

Module 1: The Diagnostic Phase

"Is it an impurity, or is it just Physics?"

Before initiating aggressive purification, you must determine if the oil is a result of impurities or the physicochemical state of the molecule.

1.1 The Rotamer Trap (NMR Validation)

Piperazine amides possess partial double-bond character at the amide C-N bond. This restricts rotation, creating rotamers that appear as broad, "messy" peaks in


H NMR at room temperature. This is often misdiagnosed as impurity, leading to unnecessary purification efforts.
  • The Test: Run a Variable Temperature NMR (VT-NMR) at 60°C or 80°C (in DMSO-

    
    ).
    
  • Result: If the broad peaks sharpen and coalesce into distinct singlets/doublets, your product is likely pure but kinetically trapped. Do not purify further.

  • Action: Lyophilize from t-Butanol/Water (1:1) to induce an amorphous solid state.

1.2 The Solvent Trap

Amide couplings often use DMF or DMAc. These solvents hydrogen-bond strongly to piperazines, preventing crystallization.

  • The Test: Check

    
    H NMR at 
    
    
    
    2.89/2.73 (DMF) or
    
    
    2.08 (EtOAc).
  • Action: If solvent is present, dissolve the oil in Et

    
    O or TBME and wash 3x with water. The "oil" often solidifies once the H-bond network with the solvent is broken.
    
Module 2: Wet Chemistry Interventions (The "Swing" Protocol)

If the product is a mono-amide (one piperazine nitrogen is acylated, the other is alkylated or free), the molecule is basic. We exploit this using a pH-swing extraction. This is superior to chromatography for removing non-basic impurities (urea byproducts, unreacted acids).

Protocol: The Acid/Base Swing [1]
StepActionMechanistic Rationale
1 Dissolve crude oil in EtOAc or DCM .Solubilizes the organic product and neutral impurities.
2 Extract with 0.5M - 1.0M Citric Acid (aq) .Crucial Step: Protonates the basic piperazine nitrogen (

), moving the product into the aqueous phase. Neutral impurities (DCU, unreacted acid) stay in organics.
3 Discard the organic layer (or save for recovery).Removes non-basic byproducts.
4 Wash the aqueous layer with fresh EtOAc (2x).Removes mechanically trapped organic impurities.
5 Basify aqueous layer with Sat. NaHCO

or 2M NaOH to pH > 10.
Deprotonates the piperazine. The product becomes neutral/lipophilic and precipitates or oils out.
6 Extract into DCM (3x), Dry (Na

SO

), Evaporate.
Recovers the purified free base.[2]

Critical Note: If your product is a bis-amide (both nitrogens acylated), it is neutral. This protocol will FAIL . For bis-amides, proceed to Module 4 (Scavengers/Chromatography).

Module 3: Solidification Tactics (Salt Formation)

When a free base persists as an oil, converting it to a salt is the most reliable method to obtain a handleable solid. This also serves as a purification step (crystallization).

3.1 The Hydrochloride Salt (The Standard)
  • Applicability: Robust, pharmaceutically acceptable.

  • Protocol:

    • Dissolve the oily residue in a minimal amount of anhydrous EtOAc or Et

      
      O .
      
    • Cool to 0°C.

    • Dropwise add 4M HCl in Dioxane (or Et

      
      O).
      
    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If it gums up, add a few drops of MeOH and sonicate, then dilute with more Et

      
      O.
      
3.2 The Oxalate/Fumarate Salt (The Crystallizer)

If HCl yields a hygroscopic gum, organic acids often yield beautiful needles.

  • Protocol:

    • Dissolve 1 eq. of crude amine in hot EtOH .

    • Dissolve 1 eq. of Oxalic Acid (toxic, use for intermediates) or Fumaric Acid (biocompatible) in hot EtOH.

    • Mix hot solutions. Let cool slowly to RT, then 4°C.

    • Filter the crystals.[2]

Module 4: Chromatographic Rescue

If extraction fails and you must run a column, standard silica often destroys piperazine yields due to irreversible adsorption (tailing).

4.1 Silica Neutralization

Standard silica is slightly acidic (


). Basic piperazines stick to silanol groups.
  • The Fix: Pre-treat the column or add 1-2% Triethylamine (TEA) or 1% NH

    
    OH  to your eluent (e.g., DCM:MeOH:NH
    
    
    
    OH 90:9:1).
  • Mechanism: The small base (TEA/NH

    
    ) saturates the acidic silanol sites, allowing the bulky piperazine product to elute freely.
    
4.2 Alumina (The Alternative)
  • Strategy: Use Neutral or Basic Alumina instead of silica.

  • Benefit: No acidic protons to bind the piperazine; sharper peaks without amine modifiers.

Visualizing the Workflow
Diagram 1: The Decision Matrix

Caption: Logical flow for determining the correct purification strategy based on product basicity and impurity profile.

PiperazinePurification Start Crude Piperazine Amide (Oil) CheckNMR Diagnostic 1H NMR Start->CheckNMR Rotamers Broad Peaks? (Run VT-NMR) CheckNMR->Rotamers Broad signals Impure Confirmed Impurities CheckNMR->Impure Distinct impurity peaks Rotamers->Impure Peaks don't sharpen StructureCheck Is Product Basic? (Mono-amide vs Bis-amide) Impure->StructureCheck AcidWash Acid/Base Swing (Module 2) StructureCheck->AcidWash Basic (Mono-amide) Column Modified Silica/Alumina (Module 4) StructureCheck->Column Neutral (Bis-amide) SaltForm Salt Formation (HCl/Oxalate) AcidWash->SaltForm If still oily Column->SaltForm Final Polish

Diagram 2: The Acid/Base Swing Protocol

Caption: Step-by-step phase transfer logic for purifying basic piperazine amides.

AcidBaseSwing Crude Crude Organic Phase (Product + Impurities) AddAcid Add Citric Acid (aq) Crude->AddAcid PhaseSep1 Phase Separation 1 AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities/Urea) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) PhaseSep1->AqLayer1 Keep Basify Basify (NaOH/NaHCO3) Extract w/ DCM AqLayer1->Basify Final Pure Product (Free Base) Basify->Final

Frequently Asked Questions (FAQ)

Q1: I used DCC for the coupling, and the white solid (DCU) won't go away. How do I remove it? A: Dicyclohexylurea (DCU) is notoriously difficult.

  • Cool & Filter: Chill the reaction to -20°C; DCU precipitates further. Filter through Celite.

  • Chemical Change: Switch to EDC (EDCI) for future reactions. The urea byproduct of EDC is water-soluble and is easily removed during the Acid/Base Swing (Module 2) [1].

Q2: My product is water-soluble, so I can't do an aqueous workup. What now? A: If your piperazine amide is highly polar:

  • Scavenger Resins: Use a polymer-supported isocyanate (to remove amine starting material) or a carbonate resin (to neutralize acid).

  • Reverse Phase: Use C18 Sep-Pak or preparative HPLC with 0.1% TFA.

  • n-Butanol Extraction: Unlike EtOAc, n-Butanol can extract fairly polar compounds from water. Saturate the aqueous layer with NaCl first.

Q3: I formed the HCl salt, but it turned into a purple/brown gum. A: This often happens if the reaction solvent wasn't dry or if the addition was too fast.

  • The Fix: Decant the solvent.[1] Dissolve the gum in a minimal amount of MeOH . Add Et

    
    O  dropwise until cloudy, then store in the fridge. The slow polarity change encourages crystal lattice formation over amorphous gum precipitation [2].
    
References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2024). A Technical Guide to the Physicochemical Properties of Piperazine Salts.

  • Varela, M. T., et al. (2022).[3] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[3] Bioorganic & Medicinal Chemistry, 60, 116694.

  • Plantz, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.[4][5] SSRN Electronic Journal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Crystal Structure and XRD Analysis of Nitrobenzoyl Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are not merely academic curiosities; they are critical determinants of a drug's performance, stability, and manufacturability. The selection of an appropriate salt form for an ionizable API is a pivotal step, as it directly influences physicochemical properties like solubility, dissolution rate, and bioavailability.[1][2][3] Among the various classes of pharmaceutical compounds, piperazine derivatives are significant pharmacophores found in numerous clinically used drugs.[4][5] This guide provides an in-depth comparison of the crystal structures and X-ray diffraction (XRD) data for a specific subset: nitrobenzoyl piperazine salts.

Our focus is to move beyond a simple recitation of data. As scientists, we understand that the true value lies in the causality—the "why" behind the observations. Why does one salt crystallize in a particular space group? How do subtle changes in a counter-ion influence the entire crystal packing? And how can we leverage this knowledge for rational drug design and robust quality control? This guide will explore these questions, integrating experimental data with the underlying principles of crystallography and pharmaceutical science.

The Crucial Role of Solid-State Characterization

The journey of a drug from a promising molecule to a stable, effective, and safe medicine is paved with meticulous characterization. For crystalline solids, this journey is dominated by the phenomenon of polymorphism—the ability of a substance to exist in two or more crystal structures.[3][6] These different forms, or polymorphs, can have distinct physical properties, even though they are chemically identical.[3][7]

This has profound implications:

  • Solubility and Bioavailability: One polymorph might be significantly more soluble than another, directly impacting how much of the drug is absorbed by the body.[3]

  • Stability: A metastable polymorph can convert to a more stable, and often less soluble, form over time, compromising the drug's shelf life and efficacy.[3]

  • Manufacturing: Properties like crystal habit (shape) and mechanical strength can vary between polymorphs, affecting processes like filtration, milling, and tableting.

X-ray Diffraction (XRD) is the definitive, non-destructive technique for elucidating the three-dimensional atomic arrangement within a crystal.[1] It serves as an indispensable tool, providing a unique "fingerprint" for each crystalline form and enabling the complete structural elucidation that links molecular conformation to macroscopic properties.[1][8]

Experimental Design: A Methodological Deep Dive

A robust crystallographic analysis is not accidental; it is the result of a carefully planned experimental workflow. Each step is designed to yield high-quality data that is both reproducible and defensible.

Synthesis and Crystal Growth: The Foundation of Analysis

The synthesis of nitrobenzoyl piperazine salts is typically a straightforward acid-base reaction in a suitable solvent. For instance, co-crystallization of N-(4-nitrophenyl)piperazine with benzoic acid or its derivatives from a methanol/ethyl acetate solution has been shown to yield high-quality single crystals.

Causality in Experimental Choice: The selection of the solvent system for crystallization is paramount. The goal is slow, controlled crystal growth, which allows molecules to arrange themselves into a well-ordered lattice. A mixture of solvents, such as methanol (in which the salt is soluble) and ethyl acetate (a less-polar anti-solvent), allows for slow evaporation, gradually increasing the supersaturation and promoting the formation of large, diffraction-quality single crystals. This is a classic and reliable technique for obtaining crystals when rapid precipitation from a single solvent yields only microcrystalline powder.

Key Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

  • Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm) with well-defined faces and no visible defects is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined from a few initial diffraction images. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam, recording the positions and intensities of thousands of diffraction spots.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize atomic positions, and thermal parameters, and achieve the best possible fit between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using software like PLATON to check for missed symmetry, unusual bond lengths/angles, and to analyze intermolecular interactions like hydrogen bonds. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Protocol 2: Powder X-ray Diffraction (PXRD) for Bulk Sample Fingerprinting

  • Sample Preparation: A representative sample of the bulk material (a few milligrams) is gently ground to a fine, uniform powder to minimize preferred orientation effects.[8] Expert Tip: Aggressive grinding can sometimes induce phase transformations or convert crystalline material to an amorphous state, so a light touch with a mortar and pestle is often preferred.[9] The powder is then packed into a sample holder.

  • Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles (the angle between the incident and diffracted X-ray beams), recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions (2θ values) and relative intensities of the peaks serve as a unique fingerprint for the crystalline phase.[8] This pattern can be compared to a reference database, patterns calculated from single-crystal data, or patterns from other batches to confirm phase identity and purity.

Visualizing the Analytical Workflows

The two primary XRD techniques, while related, serve distinct purposes. SC-XRD provides the absolute atomic structure from a single perfect crystal, while PXRD confirms the phase identity of the bulk powder.

G Figure 1: Workflow for Single-Crystal Structure Elucidation cluster_exp Experimental cluster_comp Computational Synthesize Synthesize Salt Grow Grow Single Crystal Synthesize->Grow Mount Mount Crystal on Goniometer Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Model Solve->Refine Validate Validate & Analyze Structure (CIF) Refine->Validate

Caption: Workflow for Single-Crystal Structure Elucidation.

G Figure 2: Complementary Roles of SC-XRD and PXRD cluster_scxrd Single-Crystal XRD (SC-XRD) cluster_pxrd Powder XRD (PXRD) scxrd_start Single, Perfect Crystal scxrd_proc Full Data Collection & Structure Solution scxrd_start->scxrd_proc scxrd_end Absolute 3D Atomic Arrangement (Unit Cell, Space Group, Coordinates) scxrd_proc->scxrd_end pxrd_end Diffraction Pattern 'Fingerprint' (Peak Positions & Intensities) scxrd_end->pxrd_end Calculate Reference Pattern pxrd_start Bulk Crystalline Powder pxrd_proc 2θ Scan pxrd_start->pxrd_proc pxrd_proc->pxrd_end pxrd_end->scxrd_start Informs on Bulk Sample Identity

Caption: Complementary Roles of SC-XRD and PXRD.

Comparative Analysis of Nitrobenzoyl Piperazine Salts

The literature provides several examples of nitrobenzoyl piperazine salts, allowing for a direct comparison of how the counter-ion and substitution pattern affect the crystal structure. Here, we focus primarily on salts derived from 4-nitrophenylpiperazine and 1-(nitrobenzoyl)piperazine.

A consistent feature across many of these salts is the formation of robust hydrogen bonds, which act as the primary drivers for the supramolecular assembly. The protonated piperazinium nitrogen atom (N-H+) is an excellent hydrogen bond donor, while the carboxylate or sulfonate oxygen atoms of the counter-ions are excellent acceptors.

G Figure 3: Key Hydrogen Bonding Motif Cation 4-Nitrophenyl Piperazinium Cation Anion Benzoate Anion Cation->Anion N-H...O Hydrogen Bond

Caption: Key Hydrogen Bonding Motif.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several reported nitrobenzoyl piperazine salts. This allows for a direct comparison of how changes in the counter-ion (e.g., benzoate vs. halogenated benzoates) or the core structure influence the crystal lattice.

Compound NameFormulaCrystal SystemSpace GroupKey H-Bonding / Supramolecular FeatureReference
4-(4-Nitrophenyl)piperazin-1-ium benzoate monohydrateC₁₀H₁₄N₃O₂⁺·C₇H₅O₂⁻·H₂OTriclinicP-1Combination of O-H···O, N-H···O, and C-H···O hydrogen bonds link components into sheets.
4-(4-Nitrophenyl)piperazin-1-ium 2-chlorobenzoateC₁₀H₁₄N₃O₂⁺·C₇H₄ClO₂⁻MonoclinicP2₁/cCations and anions are linked by N-H···O hydrogen bonds, forming an R⁴₄(12) ring motif. Contains disordered ions.[5]
4-(4-Nitrophenyl)piperazin-1-ium 2-bromobenzoate hemihydrateC₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·0.5H₂OMonoclinicC2/cIsomorphous with the iodobenzoate derivative. Also features the R⁴₄(12) loop formed by N-H···O hydrogen bonds.[5]
4-(4-Nitrophenyl)piperazin-1-ium 4-bromobenzoate dihydrateC₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·2H₂OTriclinicP-1Isostructural with the 4-iodobenzoate. Crystal packing is constructed from chains formed by N-H···O and O-H···O hydrogen bonds.[4]
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazineC₂₃H₂₃N₃O₄SMonoclinicC2/cStructure is stabilized by C-H···O intermolecular hydrogen bonds. Piperazine ring is in a chair conformation.[10]
1-(4-Nitrobenzoyl)piperazineC₁₁H₁₃N₃O₃MonoclinicC2/cNot a salt, but a neutral derivative. Shows conformational isomers in solution and a specific conformation in the solid state.[11][12]

Analysis of Structural Data:

  • Influence of the Counter-Ion: The data clearly shows that the choice of counter-ion has a profound effect on the crystal structure. The simple benzoate salt crystallizes as a monohydrate in the triclinic P-1 space group, while the 2-chlorobenzoate salt is anhydrous and crystallizes in the monoclinic P2₁/c space group.[5] This highlights that even a single halogen substitution can completely alter the packing and hydration behavior.

  • Isostructurality and Isomorphism: The 4-bromobenzoate and 4-iodobenzoate salts are reported to be isostructural, meaning they have the same crystal packing and symmetry.[4] Similarly, the 2-bromobenzoate and 2-iodobenzoate salts are isomorphous.[5] This is often observed when substituting atoms with similar sizes and chemical properties (like Br and I) and is a key concept in crystal engineering.

  • Hydrogen Bonding Motifs: A recurring and powerful organizing feature is the R⁴₄(12) ring motif, a robust supramolecular synthon where two cations and two anions are linked by N-H···O hydrogen bonds.[5] The prevalence of this motif suggests its energetic favorability and its importance in dictating the overall crystal architecture for this class of salts.

  • Hydration: The presence of water molecules in several structures (monohydrates, dihydrates, hemihydrates) is a critical finding for drug development.[4][5] Hydrates can have different properties than their anhydrous counterparts, and their stability is dependent on temperature and humidity.[13] Identifying and controlling the hydration state is essential for ensuring consistent product quality.

Comparative Powder XRD (PXRD) Data

The PXRD pattern is the definitive fingerprint for a specific crystalline form. While single-crystal data provides the "blueprint," the PXRD pattern is what is typically used in a quality control setting to confirm that the bulk drug substance is the correct form and is not a mixture of polymorphs.

Each of the unique crystal structures listed in Table 1 will produce a distinct powder pattern. For example, the triclinic P-1 structure of the benzoate monohydrate will have a completely different set of characteristic peaks (2θ values and intensities) compared to the monoclinic C2/c structure of the 2-bromobenzoate hemihydrate.

Hypothetical PXRD Comparison Table:

Compound FormCharacteristic 2θ Peaks (Relative Intensity)
4-(4-Nitrophenyl)piperazin-1-ium benzoate monohydratee.g., 12.1° (100%), 15.5° (85%), 21.8° (60%), 24.3° (95%) ...
4-(4-Nitrophenyl)piperazin-1-ium 2-chlorobenzoatee.g., 10.4° (90%), 18.2° (100%), 20.9° (75%), 25.1° (80%) ...
Anhydrous Form A[List of Peaks]
Dihydrate Form B[Completely Different List of Peaks]

Note: Specific peak lists are derived from experimental data for each unique crystalline solid.

The Power of PXRD in Practice: If a batch of the intended benzoate monohydrate was contaminated with the 2-chlorobenzoate salt, a PXRD scan would immediately reveal this. The resulting pattern would be a superposition of the two distinct patterns, showing peaks characteristic of both forms. This makes PXRD an invaluable tool for detecting form impurities and ensuring batch-to-batch consistency.[8]

Implications and Conclusion

The comparative analysis of nitrobenzoyl piperazine salts underscores a fundamental principle in pharmaceutical sciences: the solid form is the drug . Seemingly minor molecular modifications—substituting a hydrogen for a chlorine atom on a counter-ion, for instance—can lead to vastly different crystal structures, hydration states, and, consequently, physical properties.

For the drug development professional, the key takeaways are:

  • Thorough Screening is Non-Negotiable: A comprehensive salt and polymorph screening is essential to identify the optimal solid form of an API with the most desirable properties (e.g., solubility, stability, non-hygroscopicity).

  • Structure Dictates Properties: The detailed structural information obtained from SC-XRD, particularly regarding hydrogen bonding networks and molecular packing, provides a rational basis for understanding the observed physical properties of a salt.

  • PXRD is the Workhorse for Quality Control: Once the optimal form is identified via SC-XRD and other characterization methods, PXRD becomes the rapid and reliable "gold standard" for confirming the identity and purity of that form in every manufactured batch, a critical component of regulatory filings and cGMP (current Good Manufacturing Practices).

By integrating single-crystal and powder XRD techniques, researchers and developers can navigate the complexities of the solid state, ensuring the selection and consistent production of a safe, stable, and effective drug product. This dual approach provides both the fundamental understanding of the "why" (from SC-XRD) and the practical confirmation of the "what" (from PXRD), forming the bedrock of modern solid-state pharmaceutical analysis.

References

  • Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. [Link]

  • Prasad, H. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Kumar, K., et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Butcher, R. J., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ferguson, G., et al. (2019). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. ResearchGate. [Link]

  • Fawcett, T. G., et al. (2020). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

  • ICDD. How to Analyze Drugs Using X-ray Diffraction. [Link]

  • Prasad, H. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Shankara Prasad, H. J., et al. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Prasad, H. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 1-(2-Nitrobenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of laboratory chemicals is a critical, yet often overlooked, aspect of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe disposal of 1-(2-Nitrobenzoyl)piperazine hydrochloride, a compound that, due to its nitroaromatic and piperazine moieties, necessitates a cautious and informed approach to its end-of-life management. Our objective is to empower you, our valued colleague in the scientific community, with the knowledge to not only handle this compound responsibly but to also understand the chemical principles that underpin these essential safety protocols.

Hazard Profile: Understanding the Inherent Risks

The Nitroaromatic Moiety: Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, reactivity.[1][2] The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to certain types of reactions and may contribute to the compound's biological activity and toxicity.[1] Some nitroaromatic compounds are known to be mutagenic or carcinogenic.[1]

The Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants and can cause allergic skin reactions.[3][4] Inhalation may also lead to respiratory irritation.[5]

The Hydrochloride Salt: The hydrochloride salt form generally increases the water solubility of the compound compared to its free base.

Based on this analysis, 1-(2-Nitrobenzoyl)piperazine hydrochloride should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The long-term toxicological properties have not been extensively studied, and therefore, it is prudent to handle this compound with the assumption that it may have other, as yet uncharacterized, adverse health effects.

Table 1: Inferred Hazard Profile of 1-(2-Nitrobenzoyl)piperazine Hydrochloride

Hazard ClassificationPotential EffectsSource of Concern
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.General toxicity of aromatic nitro compounds and piperazine derivatives.[2][3]
Skin Corrosion/Irritation Causes skin irritation.Piperazine and its derivatives are known skin irritants.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.Piperazine and its derivatives are known eye irritants.[4]
Respiratory Sensitization May cause respiratory irritation.Inhalation of dusts may irritate the respiratory tract.[5]
Environmental Hazards Potentially toxic to aquatic life.Aromatic nitro compounds can be environmental pollutants.[1]

The Disposal Decision Matrix: A Step-by-Step Approach

The proper disposal of 1-(2-Nitrobenzoyl)piperazine hydrochloride is not a one-size-fits-all procedure. It requires a careful evaluation of the waste's form, concentration, and the available institutional resources. The following decision matrix, visualized in the DOT graph below, provides a logical flow for determining the appropriate disposal pathway.

Disposal_Decision_Matrix Disposal Decision Matrix for 1-(2-Nitrobenzoyl)piperazine Hydrochloride start Start: Waste 1-(2-Nitrobenzoyl)piperazine Hydrochloride Generated is_pure Is the waste the pure, unused compound? start->is_pure is_solution Is the waste a dilute aqueous solution (<1% w/v)? is_pure->is_solution No lab_pack Option 1: Lab Pack for Incineration (Preferred Method) is_pure->lab_pack Yes is_contaminated Is the waste contaminated with other hazardous materials? is_solution->is_contaminated No neutralize_and_drain Option 2: Neutralization and Drain Disposal (Requires EHS Approval) is_solution->neutralize_and_drain Yes collect_and_label Collect waste in a designated, labeled, and sealed container. is_contaminated->collect_and_label No consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance. is_contaminated->consult_ehs Yes lab_pack->consult_ehs Verification neutralize_and_drain->consult_ehs Verification segregate Segregate from incompatible wastes. collect_and_label->segregate segregate->consult_ehs

Caption: Decision matrix for the proper disposal of 1-(2-Nitrobenzoyl)piperazine hydrochloride.

Detailed Disposal Protocols

Based on the decision matrix, here are the detailed protocols for the primary disposal pathways. Crucially, all disposal activities must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.

Protocol 1: Lab Pack for Incineration (Preferred and Safest Method)

This method is the most appropriate for the disposal of pure, unused 1-(2-Nitrobenzoyl)piperazine hydrochloride, as well as for concentrated solutions and solid waste contaminated with the compound. High-temperature incineration is the most effective method for the complete destruction of organic compounds, minimizing the risk of environmental contamination.[6]

Step-by-Step Procedure:

  • Container Selection:

    • Place the solid 1-(2-Nitrobenzoyl)piperazine hydrochloride in its original container if possible.

    • If the original container is not available or is compromised, use a clean, dry, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • For solutions, use a designated and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the container with the full chemical name: "1-(2-Nitrobenzoyl)piperazine hydrochloride".

    • Indicate the approximate quantity of the waste.

    • Affix a hazardous waste label as required by your institution, including the date of accumulation.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area.[7][8]

    • Ensure the storage area is well-ventilated and away from heat, sparks, and open flames.

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents and strong bases.

  • Disposal Request:

    • Contact your institution's EHS department or hazardous waste management provider to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

Rationale: The principle of "cradle-to-grave" responsibility for hazardous waste dictates that its journey from generation to final disposal is tracked and managed to prevent harm to human health and the environment. Lab packing for incineration ensures that this toxic and potentially reactive compound is destroyed under controlled conditions by licensed professionals.

Protocol 2: Neutralization and Drain Disposal (For Dilute Aqueous Solutions - REQUIRES EHS APPROVAL)

This method should only be considered for very small quantities of dilute aqueous solutions (e.g., <1% w/v) and only with the explicit, written permission of your institution's EHS department. The rationale is that at very low concentrations, the compound can be hydrolyzed and neutralized to less harmful substances that can be managed by a municipal wastewater treatment facility. However, the potential for incomplete reaction and the introduction of nitroaromatic compounds into the water system makes this a less favorable option.

Step-by-Step Procedure (Proceed ONLY with EHS Approval):

  • Verification:

    • Confirm with your EHS department that this procedure is acceptable for this specific chemical at the concentration you are working with.

  • Dilution:

    • In a large, appropriate container within a fume hood, dilute the waste solution with at least 10 volumes of water.

  • Neutralization:

    • Slowly, and with constant stirring, add a dilute solution of sodium carbonate (soda ash) or sodium bicarbonate to neutralize the hydrochloride salt. Monitor the pH with a pH meter or pH paper until it is in the range of 6.0-8.0. Be aware of potential gas evolution (CO2).

  • Hydrolysis (Optional, advanced, and requires specific EHS protocol):

    • In some cases, EHS may recommend a chemical treatment to degrade the nitroaromatic portion of the molecule. A common laboratory method for the degradation of some organic compounds is treatment with a mild oxidizing agent. However, due to the potential for runaway reactions with nitro compounds, this should never be attempted without a specific, validated protocol from a qualified chemist or your EHS department. Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) has been shown to be effective in degrading some nitroaromatic compounds, but its use requires careful control of reaction conditions to prevent violent reactions.[9]

  • Drain Disposal:

    • With a continuous, high-volume stream of cold water running, slowly pour the neutralized and treated solution down the drain.

    • Continue to run cold water for at least 5 minutes after the solution has been completely drained to ensure it is thoroughly flushed from the laboratory plumbing.

Rationale: The goal of this procedure is to reduce the acidity of the waste and, if possible, chemically alter the hazardous organic component to a less harmful form before it enters the wastewater system. The high dilution factor is critical to minimize the concentration of any residual chemical entering the environment.

Spill Management: Preparedness is Key

In the event of a spill of 1-(2-Nitrobenzoyl)piperazine hydrochloride, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.

For Small Spills (a few grams or milliliters):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Personal Protective Equipment (PPE): At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or sponge and a suitable laboratory detergent. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in Protocol 1 and arrange for its disposal.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and/or call your institution's emergency response number.

  • Secure the Area: If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

Conclusion: A Culture of Safety

The responsible disposal of 1-(2-Nitrobenzoyl)piperazine hydrochloride is a testament to a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's inherent hazards, following a logical decision-making process, and adhering to established protocols, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet. Always remember that your institution's Environmental Health and Safety department is your most valuable resource in navigating the complexities of chemical waste management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.